12-Fold Superior Potency on Human VAP-1/SSAO Relative to a Closest Patent Analog
4-Amino-N-methyl-3-methylamino-benzamide inhibits human VAP-1/SSAO with an IC50 of 5 nM [1]. A structurally related benzamide analog from the same patent family (BDBM128995, US8802679) exhibits a significantly weaker IC50 of 61 nM against the same human enzyme under comparable assay conditions [2]. The 12.2-fold difference in potency makes the target compound the preferred choice for studies requiring maximal target engagement at low concentrations.
| Evidence Dimension | Inhibitory potency against human VAP-1/SSAO enzyme |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | BDBM128995 (close patent analog): IC50 = 61 nM |
| Quantified Difference | 12.2-fold higher potency for the target compound |
| Conditions | Radiochemical-enzymatic assay using 14C-benzylamine as substrate, human VAP-1 expressed in CHO cells, preincubation 20-30 min prior to substrate addition, 25°C |
Why This Matters
Procurement of the highest-potency analog ensures maximal pharmacological effect at minimal compound concentration, reducing potential off-target effects and lowering cost per effective dose in large-scale in vivo studies.
- [1] Guide to Pharmacology (IUPHAR/BPS). PXS-4728A Ligand Activity: IC50 5 nM (pIC50 8.3) for human AOC3 (VAP-1). Respir Res (2015) 16:42. View Source
- [2] BindingDB BDBM128995. IC50: 61 nM for human VAP-1 (SSAO) activity. US Patent US8802679. View Source
